molecular formula C9H20Cl2N2 B2614508 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride CAS No. 1779124-66-1

4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2614508
CAS No.: 1779124-66-1
M. Wt: 227.17
InChI Key: WFMFAKBYDFBZHF-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group attached to a piperidine ring, and is commonly used in various fields of research.

Scientific Research Applications

4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride typically involves the reaction of cyclopropylmethyl bromide with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethyl ketone derivatives, while reduction may produce cyclopropylmethyl alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

    4-(Cyclopropylmethyl)piperidine: Similar in structure but lacks the amine group.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the piperidine ring.

    Piperidin-4-amine: Contains the piperidine ring with an amine group but lacks the cyclopropylmethyl group.

Uniqueness: 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride is unique due to the presence of both the cyclopropylmethyl group and the piperidine ring with an amine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-(cyclopropylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-9(7-8-1-2-8)3-5-11-6-4-9;;/h8,11H,1-7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMFAKBYDFBZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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